molecular formula C6H7N3O3 B14404489 Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate CAS No. 85690-57-9

Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate

Cat. No.: B14404489
CAS No.: 85690-57-9
M. Wt: 169.14 g/mol
InChI Key: FSFKBYACVTVDKK-UHFFFAOYSA-N
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Description

Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a carbamoyl group, a cyano group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate typically involves the reaction of methyl acrylate with cyanamide and a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(carbamoylamino)benzoate
  • Methyl carbamate
  • Ethyl 3-(carbamoylamino)-2-cyanoprop-2-enoate

Uniqueness

Methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

85690-57-9

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

methyl 3-(carbamoylamino)-2-cyanoprop-2-enoate

InChI

InChI=1S/C6H7N3O3/c1-12-5(10)4(2-7)3-9-6(8)11/h3H,1H3,(H3,8,9,11)

InChI Key

FSFKBYACVTVDKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CNC(=O)N)C#N

Origin of Product

United States

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